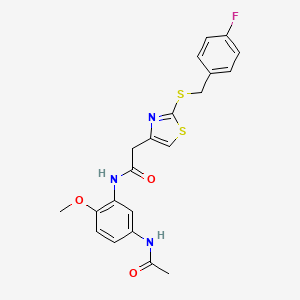

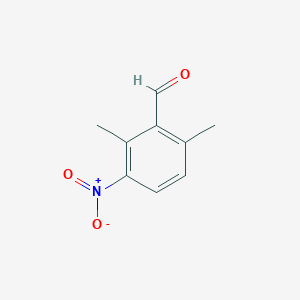

2,6-Dimethyl-3-nitrobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethyl-3-nitrobenzaldehyde is a chemical compound with the molecular formula C9H9NO3 . It is related to 3-Nitrobenzaldehyde, which is a precursor to the drug Tipranavir and is used in the synthesis of Dihydropyridine calcium channel blockers .

Synthesis Analysis

The synthesis of 2,6-Dimethyl-3-nitrobenzaldehyde involves several steps. One method involves the reaction of 5-hydroxy-2-nitrobenzaldehyde with ethyl acetoacetate in ammonia . Another method involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate under the same conditions .Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-3-nitrobenzaldehyde can be represented by the InChI code 1S/C9H9NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-5H,1-2H3 . This code represents the connectivity of atoms in the molecule but does not provide information about its three-dimensional structure.Chemical Reactions Analysis

2,6-Dimethyl-3-nitrobenzaldehyde can participate in various chemical reactions. For example, it can undergo a Knoevenagel condensation with aldehydes to afford α,β-unsaturated compounds . It can also react with nitrite ions and undergo oxidation of primary amines .Applications De Recherche Scientifique

- Imidazole Synthesis : 2,6-Dimethyl-3-nitrobenzaldehyde serves as a precursor in the synthesis of imidazoles, which are essential heterocycles found in many biologically active compounds . Imidazoles play a crucial role in drug development, as they are present in antifungal agents, antiviral drugs, and other pharmaceuticals.

Organic Synthesis and Medicinal Chemistry

Mécanisme D'action

Target of Action

Nitro compounds, such as this one, are known to interact with various biological targets due to their high reactivity .

Mode of Action

Nitro compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

It’s known that nitro compounds can participate in various chemical reactions, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar nitro compounds suggest that they can be absorbed and distributed in the body, metabolized (often through reduction), and eventually excreted .

Result of Action

Given its potential reactivity, it could cause various changes at the molecular and cellular level, depending on its specific targets and the nature of its interactions with these targets .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,6-dimethyl-3-nitrobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-6-3-4-9(10(12)13)7(2)8(6)5-11/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDATMQRVSHPJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-3-nitrobenzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]-1H-indene-1,3(2H)-dione](/img/structure/B2496323.png)

![2-(2,4-dichlorophenoxy)-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2496325.png)

![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]but-2-ynamide](/img/structure/B2496326.png)

![N-(3,4-dimethylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2496328.png)

![(1S,6R)-6-Phenyl-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2496334.png)

![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone](/img/structure/B2496339.png)

![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

![N-(3,5-dimethylphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide](/img/structure/B2496344.png)